molecular formula C8H17NO2 B1289761 3-Morpholin-4-ylbutan-1-ol CAS No. 35806-22-5

3-Morpholin-4-ylbutan-1-ol

Cat. No. B1289761
CAS RN: 35806-22-5
M. Wt: 159.23 g/mol
InChI Key: SKNVZWRSIWZAAB-UHFFFAOYSA-N
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Description

3-Morpholin-4-ylbutan-1-ol is a compound that is structurally related to morpholine derivatives, which are known for their applications in the synthesis of biologically active compounds. Morpholine and its derivatives are often used as pharmacophores and intermediates in the development of drugs targeting various pathways, such as the PI3K-AKT-mTOR pathway, which is significant in cancer research . The morpholine ring is a versatile moiety that can adopt specific conformations favorable for interactions with biological targets .

Synthesis Analysis

The synthesis of morpholine derivatives can involve multiple steps, including oxidative polycondensation reactions, rearrangements, condensations, and nucleophilic substitution reactions . For instance, the synthesis of oligo-2-[(4-morpholin-4-yl-phenyl)imino]methylphenol (O-2-MPIMP) was achieved using air O2 and NaOCl oxidants in an alkaline medium, with the structure characterized by various spectroscopic techniques . Another example is the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, which was synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through a series of reactions .

Molecular Structure Analysis

Morpholine derivatives exhibit diverse molecular structures, with the morpholine ring often adopting a chair conformation. The structural analysis of these compounds is typically performed using spectroscopic methods such as NMR, FT-IR, and UV-vis . For example, the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione revealed a dihedral angle between the benzothiazole and morpholine planes and a chair conformation of the morpholine ring .

Chemical Reactions Analysis

Morpholine derivatives participate in various chemical reactions, including interactions with metal ions to form oligomer-metal complex compounds . These compounds can also undergo reactions with Grignard reagents to afford tertiary aminoalkanols, which can be further processed into hydrochlorides with potential antitumor activity . The reactivity of these derivatives is influenced by their electronic properties, such as the HOMO-LUMO energy gaps .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as molecular weight, polydispersity index, and conductivity, are determined using techniques like size exclusion chromatography and solid conductivity measurements . Theoretical and spectroscopic studies provide insights into properties like bond angles, bond lengths, and mulliken charges . Additionally, the crystal structure analysis can reveal hydrogen bonding interactions and other stabilizing forces within the compound .

properties

IUPAC Name

3-morpholin-4-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2-5-10)9-3-6-11-7-4-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNVZWRSIWZAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602102
Record name 3-(Morpholin-4-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35806-22-5
Record name 3-(Morpholin-4-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35806-22-5
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Synthesis routes and methods I

Procedure details

In a manner similar to Preparation 1, react 3-chloro-1-butanol with morpholine to obtain the title compound.
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Synthesis routes and methods II

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